3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H22N4O4 and its molecular weight is 394.431. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques
Quinazoline-2,4(1H,3H)-diones, related to the chemical structure of interest, are synthesized through various methods that highlight the aim for sustainable chemistry. For example, a solvent-free synthesis approach using carbon dioxide (1 bar) and a catalytic amount of base (DBU or DBN) under solvent-free conditions has been developed, showcasing an environmentally friendly methodology that yields quinazoline-2,4(1H,3H)-diones in good to excellent yields (Mizuno et al., 2007). Similarly, the use of cesium carbonate as a catalyst for synthesizing these compounds from 2-aminobenzonitriles and carbon dioxide represents an efficient protocol (Patil et al., 2008).
Environmental Sustainability
The chemical fixation of CO2 to 2-aminobenzonitriles, forming quinazoline-2,4(1H,3H)-diones, demonstrates an innovative approach towards utilizing CO2, a greenhouse gas, as a raw material. This process contributes to green and sustainable chemistry by providing a straightforward route to synthesize these important heterocyclic compounds, which are key intermediates in pharmaceutical industry (Vessally et al., 2017).
Green Catalysts
Research has shown that various green catalysts, including ionic liquids and metal-free catalysts like amino-functionalized carbon nanofibres, can effectively synthesize quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. These catalysts offer an environmentally friendly alternative to traditional methods, highlighting the importance of sustainable practices in chemical synthesis (Lu et al., 2014; Kumar et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase (PS) . PS is a crucial enzyme in the biosynthetic pathway of pantothenate, a vital component of coenzyme A, in Mycobacterium tuberculosis (MTB) . This pathway is absent in mammals, making it an attractive target for drug discovery .
Mode of Action
The compound interacts with PS, inhibiting its function .
Biochemical Pathways
The inhibition of PS disrupts the pantothenate biosynthetic pathway, which is crucial for the pathogenicity of MTB . This disruption affects the synthesis of coenzyme A, a vital cofactor in numerous enzymatic reactions, including those involved in energy metabolism .
Result of Action
The inhibition of PS and the subsequent disruption of the pantothenate biosynthetic pathway can lead to the death of MTB . This is because the bacteria are unable to synthesize coenzyme A, which is essential for their survival and proliferation .
Properties
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19-14-5-1-3-7-16(14)22-21(28)25(19)13-9-11-24(12-10-13)20(27)18-15-6-2-4-8-17(15)29-23-18/h1,3,5,7,13H,2,4,6,8-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCCJVJVPOVWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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